molecular formula C9H13NO B1590006 1-Amino-1-phenylpropan-2-ol CAS No. 52500-61-5

1-Amino-1-phenylpropan-2-ol

Cat. No. B1590006
CAS RN: 52500-61-5
M. Wt: 151.21 g/mol
InChI Key: AAEOXZIUGCXWTF-UHFFFAOYSA-N
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Description

1-Amino-1-phenylpropan-2-ol is an organic compound with the molecular formula C9H13NO . It is also known as 1-aminopropan-2-ol . It is an amino alcohol .


Synthesis Analysis

Transaminases (TAs) offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . In this work, immobilised whole-cell biocatalysts with ®-transaminase activity were reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines .


Molecular Structure Analysis

The molecular weight of 1-Amino-1-phenylpropan-2-ol is 151.20600 . The molecular formula is C9H13NO . The InChI key is VIOJYFJDMKDXOT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Amino-1-phenylpropan-2-ol include a molecular weight of 151.20600 and a molecular formula of C9H13NO . The InChI key is VIOJYFJDMKDXOT-UHFFFAOYSA-N .

Scientific Research Applications

Enzymatic Synthesis

  • Lipase-Catalyzed Resolution : This process uses Candida antarctica lipase A for the transesterification of 3-amino-3-phenylpropan-1-ol derivatives. It's crucial for synthesizing (S)-dapoxetine, an antidepressant (Torre, Gotor‐Fernández, & Gotor, 2006).

Medicinal Chemistry

  • Anti-Malaria Activity : Synthesized 1-aminopropan-2-ols demonstrated micromolar potency against malaria strains, achieved through microwave-assisted ring opening of epoxides (Robin et al., 2007).

Synthetic Chemistry

  • Diastereomeric Synthesis : A new method for synthesizing diastereomeric 1,2-diamino-1-phenylpropanes from N-trifluoroacetylnorephedrine, highlighting the amino group's protection to reduce side reactions (Dufrasne & Néve, 2005).

  • Chiral Intermediates in Antidepressant Synthesis : Engineering of carbonyl reductase to create enantioselective chiral 3-(dimethylamino)-1-phenylpropan-1-ols, key intermediates for antidepressants (Zhang et al., 2015).

Biochemical Synthesis

  • Phenylpropanolamine Stereoisomers Synthesis : Using a combination of enzymes for a one-pot cascade synthesis of phenylpropanolamines (PPAs), achieving high optical purities and yields (Corrado, Knaus, & Mutti, 2021).

Biochemistry and Molecular Biology

  • Antioxidant and Membrane-Stabilizing Properties : Investigating the properties of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides, which showed weak antioxidant properties but significant membrane-stabilizing effects (Malakyan et al., 2011).

Mechanism of Action

Mode of Action

1-Amino-1-phenylpropan-2-ol interacts with its targets, the adrenergic receptors, by inducing the release of norepinephrine . This compound was initially thought to act as a direct agonist of adrenergic receptors, but it was later found to show only weak or negligible affinity for these receptors . Instead, it has been characterized as an indirect sympathomimetic, which means it stimulates the nervous system by promoting the release of norepinephrine .

Biochemical Pathways

The release of norepinephrine triggered by 1-Amino-1-phenylpropan-2-ol affects various biochemical pathways. Norepinephrine is a neurotransmitter that plays a key role in the ‘fight or flight’ response, which prepares the body for action. It does this by binding to adrenergic receptors, leading to vasoconstriction, increased heart rate, and increased blood glucose levels .

Pharmacokinetics

The pharmacokinetics of 1-Amino-1-phenylpropan-2-ol involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver, specifically by the CYP2D6 enzyme . The half-life of this compound, which is the time it takes for the concentration of the drug in the body to reduce by half, is between 2.1 and 3.4 hours . This information is crucial in understanding the drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 1-Amino-1-phenylpropan-2-ol’s action are primarily due to its interaction with adrenergic receptors. By inducing the release of norepinephrine, it leads to the activation of these receptors, which can result in vasoconstriction, reduced tissue hyperemia, edema, and nasal congestion, and increased nasal airway patency .

Action Environment

The action, efficacy, and stability of 1-Amino-1-phenylpropan-2-ol can be influenced by various environmental factors. For instance, factors such as pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity. Furthermore, individual factors such as a person’s age, health status, and genetic makeup can also influence how 1-Amino-1-phenylpropan-2-ol works in the body .

properties

IUPAC Name

1-amino-1-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEOXZIUGCXWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493471
Record name 1-Amino-1-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-1-phenylpropan-2-ol

CAS RN

52500-61-5
Record name beta-Amino-alpha-methylphenethyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052500615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-1-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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